5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents like manganese dioxide (MnO₂) in a packed reactor .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interfere with biological processes, such as inhibiting the formation of biofilms by bacteria like Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Macrooxazole A: Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate.
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Uniqueness
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern and the presence of a p-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GSXRISJGRAOAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
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